molecular formula C10H9NO B15332356 Isochroman-7-carbonitrile

Isochroman-7-carbonitrile

Cat. No.: B15332356
M. Wt: 159.18 g/mol
InChI Key: UVRSQBGJUOMOAW-UHFFFAOYSA-N
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Description

Isochroman-7-carbonitrile is an organic compound belonging to the isochroman family, characterized by a benzene ring fused to a tetrahydropyran ring with a nitrile group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: Isochroman-7-carbonitrile can be synthesized through several methods. One common approach involves the oxa-Pictet–Spengler reaction, where arylethanols and aldehydes undergo cyclization in the presence of a catalyst. For instance, using hexafluoroisopropanol as a solvent can facilitate the reaction at room temperature, yielding the desired isochroman derivatives .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient catalytic processes. Heterogeneous catalysts, such as Keggin-type polyoxometalates, have been employed to achieve high yields and recyclability . These methods are designed to be environmentally friendly and cost-effective, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: Isochroman-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized isochromans, primary amines, and substituted isochromans with diverse functional groups.

Scientific Research Applications

Isochroman-7-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and drug analogues.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound and its analogues are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of isochroman-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the nitroxyl radical catalyst facilitates the transfer of oxygen to the benzylic carbon, resulting in the formation of oxidized products . The compound’s effects in biological systems are mediated through its interaction with cellular enzymes and receptors, leading to various pharmacological outcomes.

Comparison with Similar Compounds

Isochroman-7-carbonitrile can be compared with other similar compounds, such as:

This compound stands out due to its unique nitrile group, which imparts specific reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3,4-dihydro-1H-isochromene-7-carbonitrile

InChI

InChI=1S/C10H9NO/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5H,3-4,7H2

InChI Key

UVRSQBGJUOMOAW-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C=CC(=C2)C#N

Origin of Product

United States

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